molecular formula C23H21NO5 B6075661 2-[(diphenylacetyl)amino]-4,5-dimethoxybenzoic acid

2-[(diphenylacetyl)amino]-4,5-dimethoxybenzoic acid

Cat. No. B6075661
M. Wt: 391.4 g/mol
InChI Key: NXODLZRDGMBKPJ-UHFFFAOYSA-N
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Description

2-[(diphenylacetyl)amino]-4,5-dimethoxybenzoic acid, commonly known as DABA, is a chemical compound that has been widely studied for its potential therapeutic applications. DABA belongs to the family of benzamides and has been found to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of DABA is not fully understood. However, it has been proposed that DABA exerts its biological activities through the inhibition of enzymes such as topoisomerase II and DNA polymerase. DABA has also been found to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
DABA has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, fungi, and bacteria. DABA has also been found to have a neuroprotective effect, which may be due to its ability to inhibit the production of reactive oxygen species and reduce inflammation.

Advantages and Limitations for Lab Experiments

DABA has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be improved by recrystallization. DABA has also been found to be stable under a range of conditions, making it suitable for use in various assays. However, there are also limitations to using DABA in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, DABA has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain assays.

Future Directions

There are several future directions for the study of DABA. One potential area of research is the development of DABA derivatives with improved biological activities. Another area of research is the investigation of the mechanism of action of DABA, which may provide insights into its therapeutic potential. Additionally, the use of DABA as a neuroprotective agent for the treatment of neurodegenerative diseases warrants further investigation.

Synthesis Methods

The synthesis of DABA involves the reaction between 2,4,5-trimethoxybenzoyl chloride and diphenylacetonitrile in the presence of a base. The resulting product is then hydrolyzed to obtain DABA. The yield of this reaction is generally high, and the purity of the product can be improved by recrystallization.

Scientific Research Applications

DABA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antibacterial activities. DABA has also been shown to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-[(2,2-diphenylacetyl)amino]-4,5-dimethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO5/c1-28-19-13-17(23(26)27)18(14-20(19)29-2)24-22(25)21(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14,21H,1-2H3,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXODLZRDGMBKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>58.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201494
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[(Diphenylacetyl)amino]-4,5-dimethoxybenzoic acid

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